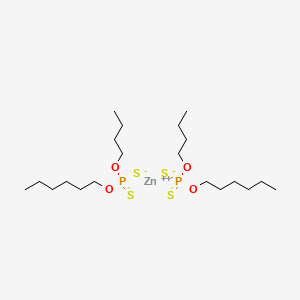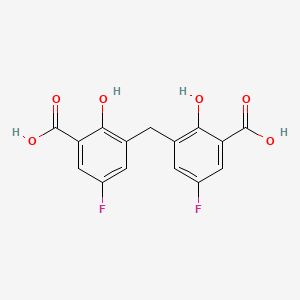
4-Hydroxy-2-methyl-6,7,8-trimethoxytetrahydroisoquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-2-methyl-6,7,8-trimethoxytetrahydroisoquinoline hydrochloride is a complex organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core substituted with hydroxy, methyl, and methoxy groups. It is of significant interest in various fields of scientific research due to its potential biological and pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-methyl-6,7,8-trimethoxytetrahydroisoquinoline hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The initial step involves the formation of the isoquinoline core through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Hydroxylation and Methylation: Subsequent steps involve the introduction of hydroxy and methyl groups through selective hydroxylation and methylation reactions. These steps often require specific reagents and conditions to achieve the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-Hydroxy-2-methyl-6,7,8-trimethoxytetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Sodium hydride, alkyl halides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted isoquinolines, which can have different biological and chemical properties.
科学的研究の応用
4-Hydroxy-2-methyl-6,7,8-trimethoxytetrahydroisoquinoline hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential pharmacological activities, such as anti-inflammatory, antioxidant, and neuroprotective effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 4-Hydroxy-2-methyl-6,7,8-trimethoxytetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
4-Hydroxy-2-methylquinoline: Shares a similar core structure but lacks the methoxy groups.
6,7,8-Trimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the hydroxy and methyl groups.
4-Hydroxy-6,7,8-trimethoxyquinoline: Similar structure but with a different arrangement of functional groups.
Uniqueness
4-Hydroxy-2-methyl-6,7,8-trimethoxytetrahydroisoquinoline hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
93568-41-3 |
|---|---|
分子式 |
C13H20ClNO4 |
分子量 |
289.75 g/mol |
IUPAC名 |
6,7,8-trimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4-ol;chloride |
InChI |
InChI=1S/C13H19NO4.ClH/c1-14-6-9-8(10(15)7-14)5-11(16-2)13(18-4)12(9)17-3;/h5,10,15H,6-7H2,1-4H3;1H |
InChIキー |
ARSCOWOJWAVBEQ-UHFFFAOYSA-N |
正規SMILES |
C[NH+]1CC(C2=CC(=C(C(=C2C1)OC)OC)OC)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



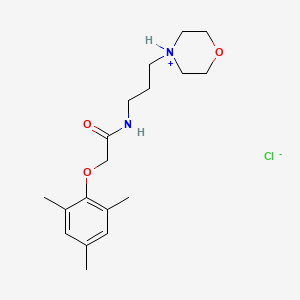

![Diphenyl [carbonylbis(imino-4,1-phenylenemethylene-4,1-phenylene)]biscarbamate](/img/structure/B13778416.png)
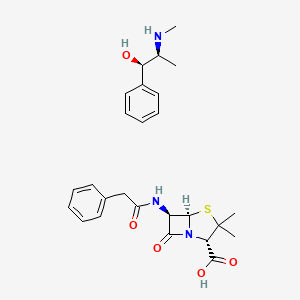

![3-amino-3-[2-(2-chlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13778421.png)
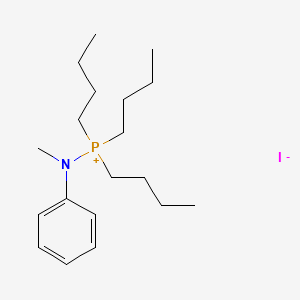
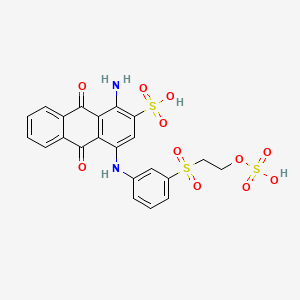
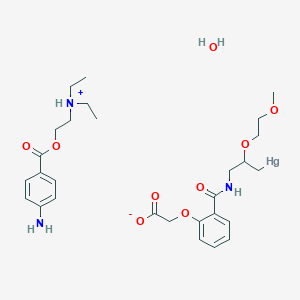
![azanium;1-butan-2-yl-7-[[2-hydroxy-5-(4-hydroxyphenyl)sulfonylphenyl]methyl]naphthalene-2-sulfonate](/img/structure/B13778453.png)
